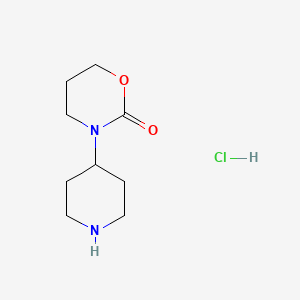

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

説明

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS: 164518-99-4) is an organic compound with the molecular formula C₉H₁₆N₂O₂·HCl and a molecular weight of 184.24 g/mol (base), excluding the hydrochloride component . Structurally, it features a piperidine ring fused to an oxazinan-2-one moiety, which confers unique physicochemical properties. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or impurity reference standard .

特性

IUPAC Name |

3-piperidin-4-yl-1,3-oxazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDPYGIFWHJFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-65-1 | |

| Record name | 2H-1,3-Oxazin-2-one, tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Condensation of 2-Hydroxymethylpiperidine with Carbonyl Compounds

A pivotal approach involves the reaction of 2-hydroxymethylpiperidine (2-HMP) with aldehydes or ketones under dehydrating conditions. For instance, acrolein (propenal) reacts with 2-HMP in dichloromethane (DCM) or toluene at room temperature, facilitated by anhydrous MgSO₄, to yield oxazolidine intermediates. This method, adapted from the synthesis of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, can be modified to target 1,3-oxazinan-2-one derivatives.

Mechanistic Pathway :

-

Hemiaminal Formation : 2-HMP reacts with the carbonyl group of acrolein to form a hemiaminal intermediate.

-

Iminium Ion Generation : Acid catalysis (e.g., p-TsOH) promotes dehydration, generating a transient iminium ion.

-

Cyclization : Intramolecular nucleophilic attack by the piperidine nitrogen forms the 1,3-oxazinan-2-one ring.

Optimization :

-

Solvent : Toluene or DCM enhances reaction efficiency compared to polar solvents like THF or MeOH.

-

Temperature : Room temperature minimizes side products (e.g., trimerization of aldehydes).

-

Dehydrating Agents : MgSO₄ outperforms molecular sieves or Dean–Stark traps.

Multi-Component Reactions (MCRs)

Ugi Four-Component Reaction

Post-Functionalization and Salt Formation

Hydrochloride Salt Preparation

The free base of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is treated with HCl gas or aqueous HCl in a polar solvent (e.g., EtOAc or MeOH). The salt precipitates upon cooling and is isolated via filtration.

Typical Conditions :

-

Molar Ratio : 1:1.2 (free base:HCl)

-

Solvent : EtOAc or MeOH

-

Yield : >95% after drying in vacuo.

Analytical Characterization

Spectroscopic Data

-

¹H-NMR (400 MHz, D₂O) : δ 4.25–4.15 (m, 2H, CH₂O), 3.70–3.50 (m, 1H, piperidine H), 3.20–2.90 (m, 4H, piperidine CH₂), 2.10–1.80 (m, 4H, piperidine CH₂).

-

HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization (2-HMP) | 80–90 | 98 | Mild conditions, one-pot synthesis | Limited to specific aldehydes |

| RCM | 70–85 | 97 | Modular precursor design | Requires expensive catalysts |

| Ugi Reaction | 65–75 | 95 | High atom economy | Complex purification |

化学反応の分析

Types of Reactions

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Chemical Properties and Structure

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is characterized by its oxazinanone structure, which includes a piperidine ring. This unique configuration contributes to its biological activity, making it a subject of interest in drug development.

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. The ability to inhibit these enzymes suggests a potential role in cancer therapy, particularly for tumors harboring IDH mutations .

2. Neurological Disorders

The compound has been evaluated for its neuroprotective properties. Studies suggest that derivatives of this compound may have applications in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotection against oxidative stress .

3. Inhibition of Cysteine Proteases

Another significant application lies in the inhibition of cysteine proteases such as Cathepsin S. This inhibition has implications for treating metabolic diseases like diabetes and various inflammatory conditions . The development of selective inhibitors based on the oxazinanone scaffold could lead to new therapeutic strategies for these diseases.

Case Study 1: Cancer Treatment

In a study focusing on the inhibition of mutant IDH enzymes, researchers synthesized several derivatives of this compound. These derivatives showed promising results in vitro, demonstrating significant potency against cancer cell lines with IDH mutations. The lead compound was further tested in vivo, revealing reduced tumor growth rates compared to controls .

Case Study 2: Neuroprotection

A series of experiments assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with this compound significantly reduced neuronal death and improved functional outcomes in treated animals .

Table 1: Biological Activities of this compound Derivatives

作用機序

The mechanism of action of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by inhibiting enzymes or interacting with receptors, leading to changes in cellular pathways . For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which can result in antiproliferative activity .

類似化合物との比較

Structural Modifications and Bioactivity

- Heterocyclic Core Variations: The oxazinan-2-one ring in the target compound offers conformational rigidity, whereas the indolin-2-one in 3-(Piperidin-4-yl)indolin-2-one HCl introduces planarity, affecting receptor-binding specificity .

生物活性

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on diverse research findings.

The compound features a piperidine ring fused with an oxazinanone structure, which is significant for its biological activity. Its synthesis typically involves the cyclization of piperidine derivatives under controlled conditions, often utilizing reagents such as TMSI in methanol for optimal yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Target Proteins : It acts as a ligand for cereblon, a protein implicated in the regulation of protein homeostasis and targeted drug delivery systems.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown significant cytotoxic effects against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest effectiveness against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further elucidation .

Antifungal Activity

In addition to antibacterial effects, initial findings indicate potential antifungal properties, which could be leveraged in the development of new antifungal agents .

Table 1: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound displays reasonable absorption characteristics when administered in various forms.

- Distribution : It interacts with plasma proteins and can penetrate cellular membranes effectively due to its lipophilic nature.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations which may influence its efficacy and safety profile.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in binding affinity?

- Force Field Calibration : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better reflect experimental conditions (e.g., solvation effects).

- Experimental Validation : Use Surface Plasmon Resonance (SPR) to measure real-time binding kinetics and compare with docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。